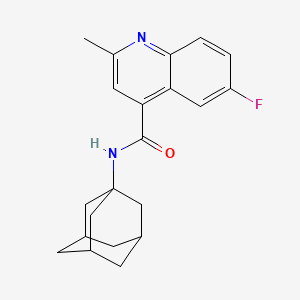
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as GSK-3 inhibitor VIII, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibits 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea by binding to the ATP-binding site of the enzyme. 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea plays a critical role in the regulation of several signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea leads to activation of the Wnt/beta-catenin pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to cell cycle arrest and apoptosis. In diabetes, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to improved insulin sensitivity and glucose tolerance. In Alzheimer's disease, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to reduced beta-amyloid production and improved cognitive function.
実験室実験の利点と制限
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea is a potent and selective inhibitor of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, making it an ideal tool for studying the role of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea in various diseases. However, like all inhibitors, it has limitations. It is important to use appropriate controls to ensure that the observed effects are due to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition and not due to off-target effects. In addition, the effects of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. One area of interest is the development of more potent and selective inhibitors of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. Another area of interest is the identification of biomarkers that can be used to predict response to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in different diseases. Finally, there is interest in exploring the potential of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer.
合成法
The synthesis of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the desired product.
科学的研究の応用
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to improve insulin sensitivity and glucose tolerance. In Alzheimer's disease research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to reduce beta-amyloid production and improve cognitive function.
特性
IUPAC Name |
1-(4-hydroxyphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)14-12(17)15-10-2-1-7-13-8-10/h1-8,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVORDRUVCGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)






